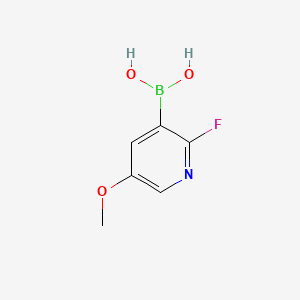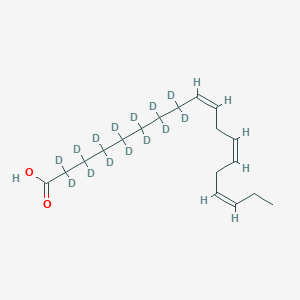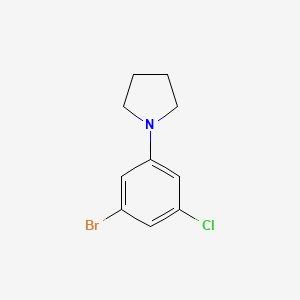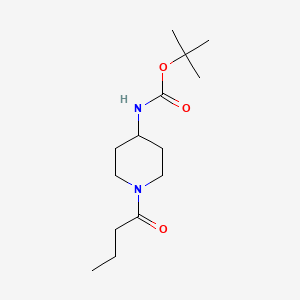
4-(BOC-氨基)-1-丁酰基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(BOC-Amino)-1-butanoylpiperidine, also known as 4-(N-Boc-amino)piperidone, is a functionalization reagent used for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline). It can also be used as a pharma building block and is used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV 1-activity .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The molecular structure of 4-(BOC-Amino)-1-butanoylpiperidine is represented by the linear formula C10H20N2O2 .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
科学研究应用
胺的BOC保护
该化合物用于胺的BOC保护。 此过程是合成各种生物活性分子的重要步骤 . BOC保护是一种绿色环保的路线,可实现各种脂肪族和芳香族胺、氨基酸和氨基醇的几乎定量BOC保护 .
无催化剂和无溶剂介质
使用“4-(BOC-氨基)-1-丁酰基哌啶”对胺进行BOC保护可在无催化剂和无溶剂介质中于温和的反应条件下进行 . 这是绿色化学或可持续技术领域的一项重大进步 .
多肽的固相合成
“4-(BOC-氨基)-1-丁酰基哌啶”用于多肽固相合成中的胺保护 . 此过程对各种肽的生产至关重要。
氨基甲酸酯衍生物的生产
该化合物用于在室温下生产[4-(叔丁基-二甲基-硅烷氧基)-苯基]-氨基甲酸叔丁酯 . 该反应需要试剂咪唑和溶剂二甲基甲酰胺、CH2Cl2 .
吡唑并[3,4-d]嘧啶的合成
“4-(BOC-氨基)-1-丁酰基哌啶”用作合成吡唑并[3,4-d]嘧啶的试剂,该化合物可能具有抗炎和抗肿瘤作用 .
制药和精细化学合成
该化合物在制药和精细化学的合成中起着重要作用 . 含氮氨基甲酸酯或BOC胺化合物在有机合成中经常出现在医药和生物活性分子中 <svg class="icon" height="16" p-id="1735" t="170926
作用机制
Target of Action
It’s known that boc-protected amines are generally used in the synthesis of various pharmaceutical compounds .
Mode of Action
The compound 4-(BOC-Amino)-1-butanoylpiperidine is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protective group for amines in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This allows for selective deprotection in the presence of other functional groups.
Biochemical Pathways
Boc-protected amines are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The boc group is known to be stable under various conditions, which may influence the compound’s bioavailability .
Result of Action
Boc-protected amines are known to be used in the synthesis of various pharmaceutical compounds, suggesting they may have diverse effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(BOC-Amino)-1-butanoylpiperidine. For instance, the Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially influence the compound’s action. Additionally, the Suzuki–Miyaura coupling reaction, in which Boc-protected amines are often used, is known to be mild and functional group tolerant , suggesting that it could be influenced by the presence of other functional groups in the environment.
安全和危害
The safety data sheet for a similar compound, Boc-protected amino acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .
未来方向
属性
IUPAC Name |
tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQMZTLKDSRNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680496 |
Source


|
| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-26-3 |
Source


|
| Record name | Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
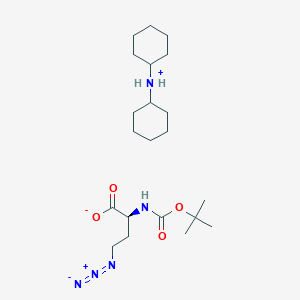
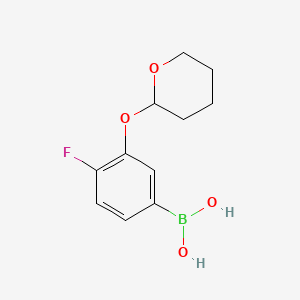
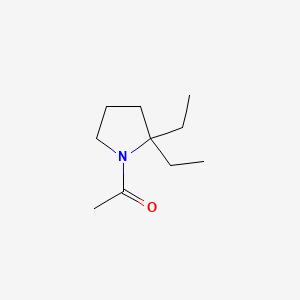
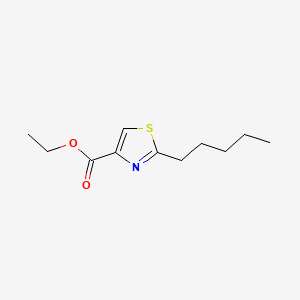
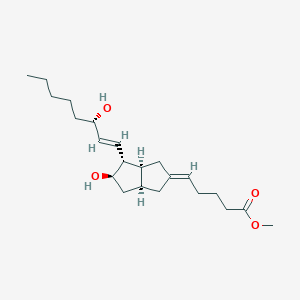
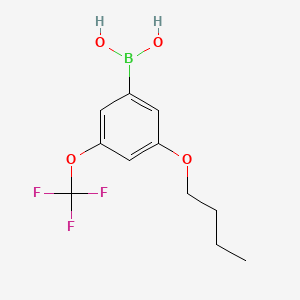
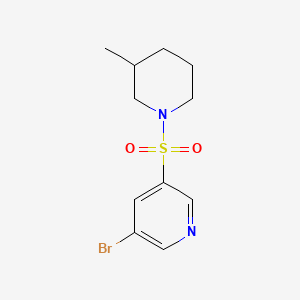
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
